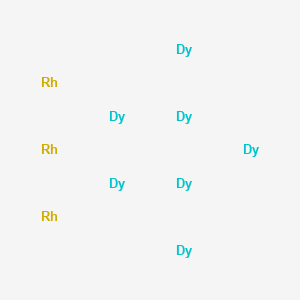
Dysprosium--rhodium (7/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium–rhodium (7/3) is a compound formed by the combination of dysprosium and rhodium in a 7:3 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–rhodium (7/3) typically involves the reduction of dysprosium and rhodium salts in a controlled environment. One common method is the co-precipitation of dysprosium and rhodium salts, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of dysprosium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dysprosium–rhodium (7/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with hydrogen to form hydrides, and with halogens to form halides.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–rhodium (7/3) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of dysprosium–rhodium (7/3) include dysprosium oxides, rhodium oxides, dysprosium hydrides, rhodium hydrides, and various halides. These products have unique properties that make them valuable in various applications.
Aplicaciones Científicas De Investigación
Dysprosium–rhodium (7/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in medical imaging and drug delivery systems. In medicine, dysprosium–rhodium (7/3) is being investigated for its potential use in cancer treatment due to its ability to target and destroy cancer cells. In industry, the compound is used in the production of high-performance magnets and other advanced materials.
Mecanismo De Acción
The mechanism of action of dysprosium–rhodium (7/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In medical applications, dysprosium–rhodium (7/3) can interact with cellular components, such as DNA and proteins, to exert its effects. The exact molecular targets and pathways involved in these interactions are still being studied, but the compound’s unique properties make it a promising candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dysprosium–rhodium (7/3) include other rare-earth metal and transition metal combinations, such as dysprosium–platinum, dysprosium–palladium, and dysprosium–iridium. These compounds share some properties with dysprosium–rhodium (7/3) but also have unique characteristics that make them suitable for different applications.
Uniqueness: Dysprosium–rhodium (7/3) is unique due to its combination of high magnetic susceptibility, thermal neutron absorption, and catalytic properties. This makes it particularly valuable in applications that require a combination of these properties, such as in advanced materials and medical applications.
Propiedades
Número CAS |
39422-47-4 |
|---|---|
Fórmula molecular |
Dy7Rh3 |
Peso molecular |
1446.22 g/mol |
Nombre IUPAC |
dysprosium;rhodium |
InChI |
InChI=1S/7Dy.3Rh |
Clave InChI |
XXXCOJWQHPPYBF-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Rh].[Rh].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


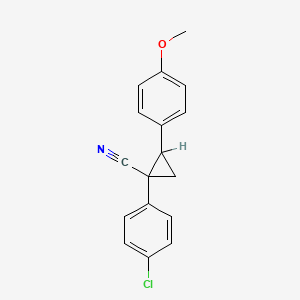
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
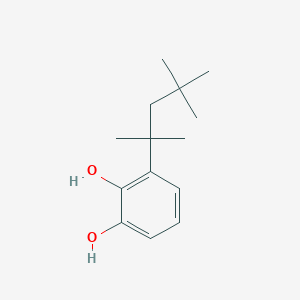
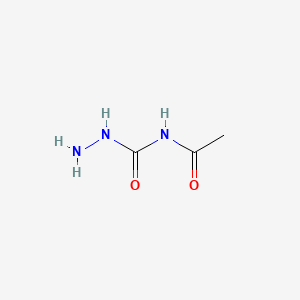
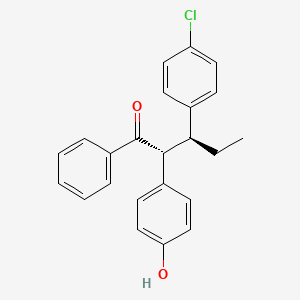
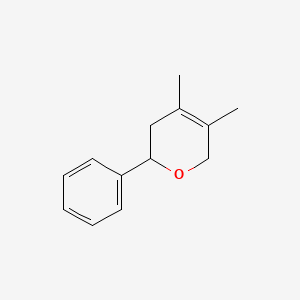
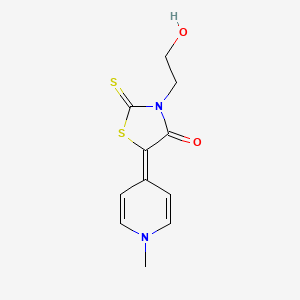
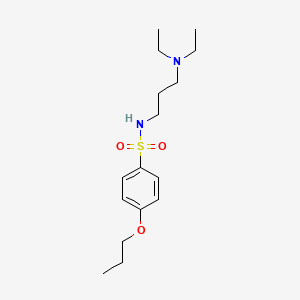
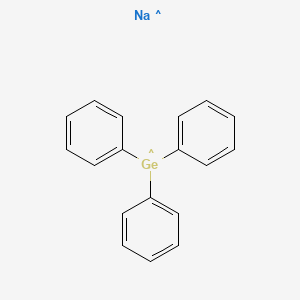
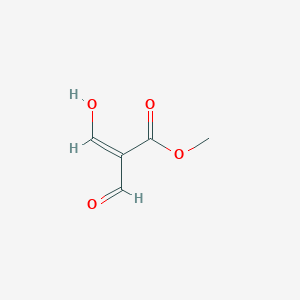
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)

